![molecular formula C12H16O3 B1310447 乙酸, [4-甲基-2-(1-甲基乙基)苯氧基]- CAS No. 105401-90-9](/img/structure/B1310447.png)
乙酸, [4-甲基-2-(1-甲基乙基)苯氧基]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-, also known as a phenoxyacetic acid derivative, is an organic compound that belongs to the class of phenoxy acids. These compounds are characterized by the presence of a phenoxy group attached to an acetic acid moiety. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
科学研究应用
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
作用机制
Mode of Action
It’s known that similar compounds can act as agonists or antagonists for specific receptors, or they may inhibit or enhance the activity of certain enzymes .
Biochemical Pathways
Similar compounds often affect pathways related to the targets they interact with, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-methyl-2-propan-2-ylphenoxy)acetic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- typically involves the reaction of 4-methyl-2-(1-methylethyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group attacks the chloroacetic acid, resulting in the formation of the phenoxyacetic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as inert atmospheres and specific temperature ranges, are common practices to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.
4-Chloro-2-methylphenoxyacetic acid (MCPB): Used as a proherbicide that converts to MCPA in plants.
Uniqueness
Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-methyl-2-propan-2-ylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-9(3)4-5-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXPHEPHXVISFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408213 |
Source


|
| Record name | Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105401-90-9 |
Source


|
| Record name | Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
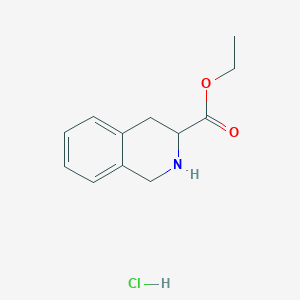
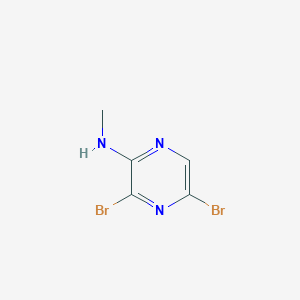
![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)
![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
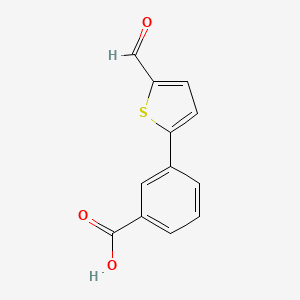
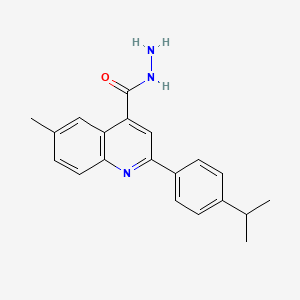
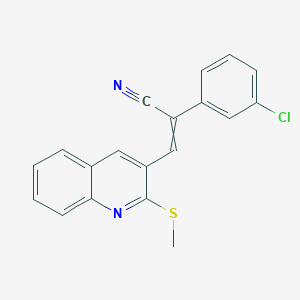
![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)
![1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B1310418.png)

